molecular formula C15H23N3O3 B2932032 ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate CAS No. 1334372-73-4

ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate

Cat. No.: B2932032
CAS No.: 1334372-73-4
M. Wt: 293.367
InChI Key: FJPXYDOMSULAFE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a piperidine core substituted with a 2-ethylimidazolylmethyl group at the 4-position. While direct pharmacological data for this compound are scarce in the provided evidence, its structural motifs—such as the imidazole-piperidine hybrid system—suggest similarities to compounds with CNS or antimicrobial activities .

Properties

IUPAC Name

ethyl 2-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-3-13-16-7-10-18(13)11-12-5-8-17(9-6-12)14(19)15(20)21-4-2/h7,10,12H,3-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPXYDOMSULAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)C(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

This compound features an intricate structure comprising an imidazole ring, a piperidine moiety, and an ester functional group. The molecular formula is C15H22N4O3C_{15}H_{22}N_4O_3, with a molecular weight of approximately 306.36 g/mol. This structural complexity contributes to its diverse chemical reactivity and biological activity.

Research indicates that compounds containing imidazole and piperidine rings often exhibit significant biological activity through various mechanisms:

  • Neurotransmitter Modulation : this compound may interact with neurotransmitter systems, potentially influencing mood regulation and cognitive function. Studies suggest that derivatives of this compound could be effective in treating anxiety and depression by modulating serotonin and dopamine receptors.
  • Enzyme Inhibition : Interaction studies have revealed that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders. For example, it may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown IC50 values in the low micromolar range against colon carcinoma cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

StudyFindings
Study A Investigated the compound's effect on serotonin receptors, revealing significant modulation at specific receptor subtypes, which may underlie its anxiolytic properties.
Study B Evaluated the anticancer potential of structural analogs, reporting IC50 values as low as 6.2 μM against HCT116 colon cancer cells, indicating promising therapeutic efficacy .
Study C Focused on enzyme inhibition assays, demonstrating that the compound effectively inhibits AChE, highlighting its potential use in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds known for their biological activities. The following table summarizes some related compounds and their characteristics:

Compound NameMolecular FormulaSimilarity Index
Ethyl 4-(5-amino-1-methyl-benzimidazol-2-yl)butanoateC14H18N4O20.88
Methyl 5-amino-benzimidazoleC10H10ClN3O20.68
Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-benzimidazol)butanoateC18H24N6O40.86

These compounds exhibit varying degrees of similarity due to shared structural features but may possess distinct biological activities or reactivities.

Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 3 in )

  • Structure : Aromatic 4-methoxyphenyl group attached to the oxoacetate ester.
  • Key Differences : Lacks the piperidine-imidazole scaffold, resulting in reduced conformational flexibility and altered hydrophobicity.

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (Compound 4 in )

  • Structure : Hydroxyphenyl substituent instead of methoxy, increasing polarity.
  • Key Differences : The hydroxyl group may improve water solubility but reduce membrane permeability compared to the ethylimidazole-piperidine system in the target compound.
Property Target Compound Ethyl 2-(4-methoxyphenyl)-2-oxoacetate Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Core Structure Piperidine-imidazole Phenyl Phenyl
Substituent 2-Ethylimidazolylmethyl 4-Methoxyphenyl 4-Hydroxyphenyl
Solubility (Predicted) Moderate (logP ~2.5) Low (logP ~3.0) High (logP ~1.8)
Bioactivity Potential CNS modulation Antimicrobial Antioxidant

Piperidine-Imidazole Hybrids

6-Phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1-yl)]-imidazo[2,1-b][1,3,4]thiadiazole ()

  • Structure : Combines piperidine, piperazine, and imidazothiadiazole moieties.
  • Patent data suggest such derivatives are explored for kinase inhibition .

Imazamethabenz Methyl Ester ()

  • Structure: Methyl ester with imidazolinone and toluate groups.
  • Key Differences: The imidazolinone ring (vs. 1H-imidazole) and toluate substituent confer herbicidal activity, highlighting how minor structural changes shift applications from pharmaceuticals to agrochemicals .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s piperidine-imidazole system may require multi-step synthesis, akin to imidazothiadiazole derivatives in , which utilize coupling reactions between heterocyclic cores .
  • Structure-Activity Relationships (SAR) :
    • The 2-ethyl group on the imidazole ring may reduce metabolic degradation compared to unsubstituted imidazoles .
    • Piperidine’s nitrogen could serve as a protonation site, enhancing interactions with biological targets like ion channels or GPCRs .
  • Contradictions: While emphasizes marine-derived oxoacetates for drug discovery, shows structurally related imidazolinones are pesticides, underscoring the importance of substituent choice in determining bioactivity .

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